N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)21-17(14-10-26(23,24)11-15(14)20-21)19-16(22)9-12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAAEOIOKRYFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound is characterized by its unique structural features, including a tert-butyl group and a phenoxyacetamide moiety. Its biological activity has garnered attention due to its potential applications in medicinal chemistry.
Structural Features
The compound's molecular formula is with a molecular weight of approximately 420.5 g/mol. The presence of dioxido and dihydro functionalities enhances its chemical reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₅S |
| Molecular Weight | 420.5 g/mol |
| Structural Class | Thieno[3,4-c]pyrazole |
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a wide range of biological activities, including:
- Antioxidant Activity : Similar compounds have shown the ability to mitigate oxidative stress in various biological models. For example, studies on thieno[2,3-c]pyrazole compounds demonstrated significant antioxidant effects against toxic agents in fish erythrocytes .
- Anticancer Potential : Fluoro-substituted thieno[3,4-c]pyrazoles have been reported to exhibit cytotoxic effects against several cancer cell lines. These compounds may interact with specific enzymes and receptors involved in tumor progression .
- Anti-inflammatory Effects : Certain thienopyrazole derivatives have been identified as selective inhibitors of phosphodiesterase 7 (PDE7), which plays a role in inflammatory diseases .
Case Studies and Research Findings
-
Antioxidant Effects in Fish Models :
A study assessed the impact of thieno[2,3-c]pyrazole derivatives on the red blood cells of African catfish (Clarias gariepinus). The results indicated that these compounds significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol, highlighting their potential as antioxidants .Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 With Thieno-Pyrazole Compound 12 ± 1.03 -
Anticancer Activity :
Research on structurally similar compounds indicated that they possess significant anticancer properties. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against human leukemic T-cells . This suggests that this compound may also exhibit similar activities.
The biological mechanisms underlying the activity of thieno[3,4-c]pyrazoles often involve modulation of signaling pathways associated with inflammation and oxidative stress. For example:
- Inhibition of PDE7 : This action can lead to increased intracellular cAMP levels, subsequently reducing inflammatory responses.
- Antioxidant Action : The presence of dioxido groups may enhance radical scavenging capabilities.
Comparison with Similar Compounds
Fluorophenyl Analog (C₁₉H₁₇F₂N₃O₃S)
This compound () replaces the 4-methoxyphenyl group with two 4-fluorophenyl substituents. The absence of a sulfone group in some analogs may reduce solubility in polar solvents .
Chlorophenyl and Quinazoline Derivatives
- Compound 7j (): Features a 4-chlorophenyl group and a chlorinated isoxazole-pyrrolidone system. Chlorine’s larger atomic radius and lipophilicity compared to methoxy may enhance membrane permeability but reduce aqueous solubility. The melting point (239–241°C) suggests high thermal stability, likely due to robust crystal packing .
- Compounds 38–40 (): Include sulfonylquinazoline moieties linked to acetamide. These derivatives exhibit potent anticancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7), highlighting the role of sulfonyl groups in enhancing bioactivity .
Pharmacological Activity
The tert-butyl group in the target compound may improve metabolic stability by sterically shielding enzymatic degradation sites, a feature absent in simpler analogs like the fluorophenyl derivative .
Physicochemical Properties
- Solubility: The sulfone group in the target compound enhances polarity, likely improving solubility in polar solvents (e.g., DMSO) compared to non-sulfonated analogs.
- Hydrogen Bonding: The 4-methoxyphenyl and sulfone groups facilitate hydrogen-bond donor/acceptor interactions, which may stabilize crystal structures or target binding. Fluorophenyl analogs lack such strong H-bonding capacity .
Data Tables
Research Findings and Discussion
- Anticancer Potential: The sulfonylquinazoline acetamides () demonstrate that sulfonyl and heteroaromatic groups enhance cytotoxicity. The target compound’s sulfone and methoxy groups may similarly interact with cellular targets like kinases or DNA topoisomerases .
- Thermal Stability : High melting points in chlorophenyl derivatives (e.g., 7j) correlate with rigid crystal structures stabilized by halogen interactions. The target compound’s tert-butyl group may disrupt such packing, lowering its melting point .
- Metabolic Considerations : The tert-butyl group in the target compound could reduce oxidative metabolism compared to fluorophenyl analogs, extending half-life in vivo .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| Cyclization | POCl, reflux, 6h | 65 | 90 | |
| Sulfonation | HO, AcOH, 50°C, 3h | 78 | 92 | |
| Acetamide Coupling | EDC/HOBt, DCM, rt, 12h | 85 | 95 |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | Target Affinity (K, nM) | Solubility (µg/mL) | Stability (t, h) |
|---|---|---|---|
| 4-Methoxyphenyl (Parent) | 120 ± 15 (GABA) | 8.2 | 6.7 |
| 4-Chlorophenyl | 95 ± 10 | 5.1 | 4.2 |
| 4-Hydroxyphenyl | 210 ± 20 | 12.4 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
